Ethyl 2-(2-methyl-4-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(2-methyl-4-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO4. It is a derivative of phenylacetic acid and is characterized by the presence of a nitro group and a methyl group on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-4-nitrophenyl)acetate can be synthesized through the esterification of 2-(2-methyl-4-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of ethanol and the acid catalyst to the reactor, followed by the removal of water formed during the reaction to drive the equilibrium towards ester formation. The product is then purified through distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-(2-methyl-4-aminophenyl)acetic acid.
Substitution: Depending on the nucleophile, products such as 2-(2-methyl-4-nitrophenyl)acetamide or 2-(2-methyl-4-nitrophenyl)thioacetate.
Hydrolysis: 2-(2-methyl-4-nitrophenyl)acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2-methyl-4-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of aromatic compounds and their biological activities.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methyl-4-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological receptors or enzymes, thereby exerting their effects. The exact pathways and targets depend on the specific application and the chemical modifications made to the compound.
Comparison with Similar Compounds
Ethyl 2-(2-methyl-4-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 4-nitrophenylacetate: Similar in structure but with the nitro group in a different position on the aromatic ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
2-(2-methyl-4-nitrophenyl)acetic acid: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-4-5-10(12(14)15)6-8(9)2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRCGACMNLMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855694 |
Source
|
Record name | Ethyl (2-methyl-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-66-8 |
Source
|
Record name | Ethyl (2-methyl-4-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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